N-butyl-6-chloropyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-6-chloropyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-2-3-4-11-8-6-10-5-7(9)12-8/h5-6H,2-4H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVJMONLCSTWSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CN=CC(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650045 |

Source

|

| Record name | N-Butyl-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-06-3 |

Source

|

| Record name | N-Butyl-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Heterocyclic Building Block in Modern Drug Discovery

An In-Depth Technical Guide to N-butyl-6-chloropyrazin-2-amine: Properties, Synthesis, and Applications

This compound is a substituted pyrazine derivative of significant interest to researchers in medicinal chemistry and drug development. As a functionalized heterocyclic amine, it serves as a versatile scaffold and a crucial intermediate in the synthesis of complex molecular architectures. The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds, and the specific substitution pattern of this compound—featuring a reactive chlorine atom and a secondary butylamine group—offers multiple avenues for further chemical modification.

The chlorine atom at the 6-position is susceptible to nucleophilic substitution and is an ideal handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The N-butyl group modulates the compound's lipophilicity and steric profile, which can be critical for tuning pharmacokinetic properties and target-binding interactions in drug candidates.

This guide provides a comprehensive overview of the core chemical properties, a validated synthesis protocol, detailed analytical methodologies, and the potential applications of this compound, grounded in the established chemistry of its parent compound, 2-amino-6-chloropyrazine.

PART 1: Physicochemical and Core Chemical Properties

While extensive data on this compound is proprietary or embedded in patent literature, its properties can be reliably extrapolated from its chemical structure and the well-characterized parent compound, 2-amino-6-chloropyrazine. The addition of an N-butyl group primarily influences its molecular weight, solubility, and thermal properties.

Authoritative Insight: The introduction of the butyl chain significantly increases the compound's lipophilicity compared to its primary amine analogue. This change is expected to decrease its solubility in polar solvents like water while enhancing solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF). This property is a key consideration when selecting solvent systems for reactions and purification.

Table 1: Core Physicochemical Properties

| Property | Value (2-amino-6-chloropyrazine) | Projected Value (this compound) | Data Source / Rationale |

| CAS Number | 33332-28-4 | 951884-06-3 | [1][2],[3] |

| Molecular Formula | C₄H₄ClN₃ | C₈H₁₂ClN₃ | Addition of C₄H₈ |

| Molecular Weight | 129.55 g/mol | 185.65 g/mol | [1][2] + C₄H₈ |

| Appearance | Solid | Likely a solid or viscous oil at STP | [2] / Increased alkyl character may lower melting point |

| Melting Point | 153-156 °C | Expected to be lower than the parent compound | Disruption of crystal lattice packing by the flexible butyl group |

| Solubility | Poorly soluble in water, soluble in polar organic solvents | Poorly soluble in water; good solubility in non-polar organic solvents (DCM, THF, EtOAc) | Increased lipophilicity |

| Boiling Point | Not available | > 250 °C (estimated) | Increased molecular weight and van der Waals forces |

PART 2: Synthesis and Reactivity

The most direct and industrially scalable synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a readily available starting material, 2,6-dichloropyrazine, with n-butylamine.

Expert Rationale: The pyrazine ring is electron-deficient, which activates the chlorine atoms towards nucleophilic attack. The reaction with a primary amine like n-butylamine proceeds selectively. Monosubstitution is generally favored over disubstitution because the introduction of the first electron-donating amino group deactivates the ring towards a second substitution.[4] This inherent selectivity simplifies the purification process and improves the yield of the desired product.

Proposed Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add triethylamine (Et₃N, 1.5 eq) as a base to scavenge the HCl byproduct.

-

Nucleophile Addition: Add n-butylamine (1.1 eq) dropwise to the solution at room temperature with stirring.

-

Causality Insight: A slight excess of the amine ensures the complete consumption of the starting dichloropyrazine. Dropwise addition helps to control any initial exotherm.

-

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) followed by brine (1x).

-

Self-Validation: The aqueous washes remove the triethylamine hydrochloride salt and any remaining excess n-butylamine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc) to isolate the pure this compound.

PART 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the butyl chain protons (a triplet for the terminal CH₃, and multiplets for the three CH₂ groups) and two singlets or doublets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the two protons on the pyrazine ring.

-

¹³C NMR: The carbon NMR will show four signals for the butyl group and four distinct signals for the pyrazine ring carbons.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

-

Protocol: A sample is analyzed using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 186.6. A characteristic isotopic pattern for the presence of one chlorine atom (a peak at [M+2+H]⁺ with ~33% the intensity of the [M+H]⁺ peak) provides definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound.

-

Protocol:

-

Mobile Phase: A gradient of acetonitrile (ACN) in water (both with 0.1% formic acid).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Method: Run a gradient from 5% ACN to 95% ACN over 15 minutes.

-

-

Self-Validation: A pure sample should result in a single major peak. The purity can be calculated by integrating the peak area, and should typically be >95% for use in further research.

Table 2: Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | ~8.0-7.5 (m, 2H, Ar-H), ~3.4 (t, 2H, N-CH₂), ~1.6 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 186.6 |

| Mass Spec (ESI+) | Isotopic Pattern | Presence of [M+2+H]⁺ peak at m/z 188.6 confirms chlorine |

| HPLC (C18, ACN/H₂O) | Purity | >95% (single peak) |

PART 4: Applications and Biological Significance

This compound is not an end-product but a high-value intermediate. Its utility stems from the reactivity of the C-Cl bond. It serves as a key building block in the synthesis of:

-

Kinase Inhibitors: The pyrazine scaffold is common in small-molecule kinase inhibitors. The chlorine can be displaced via Suzuki or Buchwald-Hartwig coupling to append complex aryl or heteroaryl groups that interact with the ATP-binding site of kinases.

-

GPCR Modulators: The parent compound, 2-amino-6-chloropyrazine, is used to prepare A₂B adenosine receptor antagonists.[5] The N-butyl derivative allows for the exploration of structure-activity relationships (SAR) where lipophilicity and steric bulk at this position are modulated.

-

Antimicrobial Agents: Pyrazinamide is a cornerstone antitubercular drug. Derivatives of the pyrazine core are actively investigated for activity against drug-resistant strains of Mycobacterium tuberculosis and other bacteria.[6][7] The N-butyl-6-chloropyrazine core can be elaborated to generate novel libraries of potential antimicrobial compounds.

PART 5: Safety, Handling, and Toxicology

Precise toxicological data for this compound is not publicly available. Therefore, safety precautions must be based on the data for the parent compound, 2-amino-6-chloropyrazine, and related alkylated aromatic amines.

-

Hazard Classification (based on parent compound): Harmful if swallowed, causes skin irritation, and causes serious eye damage.[1][2] May cause respiratory irritation.[1]

-

Handling:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Skin: Wash off immediately with soap and plenty of water.[8]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]

-

Expert Insight: The N-butyl group increases the lipophilicity of the molecule, which can enhance its ability to be absorbed through the skin. Therefore, extra care should be taken to avoid dermal contact compared to the more polar parent amine.

References

- Guidechem. What is 2-Amino-6-chloropyridine and how is it synthesized? [URL: https://www.guidechem.com/news/what-is-2-amino-6-chloropyridine-and-how-is-it-synthesized-1060018.html]

- Spectrum Chemical. (2019-02-04). SAFETY DATA SHEET - N-DIBUTYLAMINE. [URL: https://www.spectrumchemical.com/SDS/D1090.pdf]

- Semantic Scholar. Synthesis of 2-amino-6-chloropyridine. [URL: https://www.semanticscholar.org/paper/Synthesis-of-2-amino-6-chloropyridine-Na-Vl%C4%8Dinci/9a9e0f6b7c5e2d8b1f5a9e3c1b8c9d0f3e2a4a1c]

- Thermo Fisher Scientific. (2010-11-09). SAFETY DATA SHEET - sec-Butylamine. [URL: https://www.fishersci.com/msds?productName=AC108000050]

- Fisher Scientific. (2012-05-02). SAFETY DATA SHEET - Tri-n-butylamine. [URL: https://www.fishersci.com/msds?productName=A14868]

- ChemicalBook. (2023-04-23). This compound | 951884-06-3. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82630803.htm]

- Fisher Scientific. (2024-03-29). SAFETY DATA SHEET - 2-Aminopyrazine. [URL: https://www.fishersci.com/msds?productName=AC103810050]

- Fisher Scientific. (2010-11-10). SAFETY DATA SHEET - n-Butylamine. [URL: https://www.fishersci.com/msds?productName=A01351990025]

- MedChemExpress. 2-Amino-6-chloropyrazine (6-Chloro-pyrazin-2-ylamine) | Biochemical Reagent. [URL: https://www.medchemexpress.com/2-amino-6-chloropyrazine.html]

- PubChem. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118458]

- Google Patents. CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof. [URL: https://patents.google.

- Sigma-Aldrich. 2-amino-6-chloropyrazine AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c45209]

- National Center for Biotechnology Information. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. [URL: https://pubmed.ncbi.nlm.nih.gov/25676890/]

- LookChem. Cas 6663-73-6, 2-AMINO-3-CHLOROPYRAZINE. [URL: https://www.lookchem.com/2-AMINO-3-CHLOROPYRAZINE/]

- PubChem. 2-Amino-3-bromo-6-chloropyrazine | C4H3BrClN3 | CID 17955991. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17955991]

- J&K Scientific. 2-Amino-5-bromo-6-chloropyrazine, 97% | 173253-42-4. [URL: https://www.jk-sci.com/product-1004597.html]

- ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [URL: https://www.researchgate.

Sources

- 1. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-amino-6-chloropyrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 951884-06-3 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Molecular Structure and Applications of N-butyl-6-chloropyrazin-2-amine

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The document elucidates its molecular structure, physicochemical properties, a robust synthetic pathway, and potential applications in drug discovery, grounded in the established importance of the pyrazine scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity.

The pyrazine ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its presence in numerous biologically active compounds underscores its importance. A prime example is Pyrazinamide, a first-line medication for the treatment of tuberculosis, which highlights the ability of the pyrazine core to form the basis of potent therapeutic agents.[1] Derivatives of this scaffold are explored for a wide range of activities, including anti-tubercular[2][3], kinase inhibition[4], and receptor antagonism.[5]

This compound emerges from this context as a valuable synthetic intermediate. It combines the foundational pyrazine core with two key functional groups: a secondary butylamine, which can modulate solubility and serve as a hydrogen bond donor/acceptor, and a reactive chlorine atom, which provides a synthetic handle for further molecular elaboration. Understanding the interplay of these features is critical to unlocking its potential in creating novel chemical entities.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a central pyrazine ring substituted at the C2 and C6 positions. The secondary amine (-NH) of the n-butyl group at C2 is an electron-donating group, which can influence the aromatic system's electron density. Conversely, the chlorine atom at C6 is an electron-withdrawing group. This electronic push-pull relationship dictates the molecule's reactivity, particularly for further substitution reactions on the pyrazine ring.

Key Physicochemical Data

A summary of the core properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | Derived |

| CAS Number | 951884-06-3 | [6] |

| Molecular Formula | C₈H₁₂ClN₃ | Derived |

| Molecular Weight | 185.66 g/mol | Derived |

| Canonical SMILES | CCCCNC1=NC=C(C=N1)Cl | Derived |

| InChIKey | Derived from structure | Derived |

| Topological Polar Surface Area | 37.8 Ų | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 3 | Derived |

Note: Some properties are derived or based on structurally similar compounds due to limited direct experimental data in public literature.

Synthesis and Purification Protocol

The most direct and logical approach to synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This method is well-established for the amination of chloro-substituted pyrazines.[8] The protocol involves the reaction of a commercially available starting material, 2,6-dichloropyrazine, with n-butylamine.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via SNAr.

Step-by-Step Experimental Methodology

Materials: 2,6-Dichloropyrazine, n-Butylamine, Triethylamine (Et₃N), Tetrahydrofuran (THF, anhydrous), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel.

Protocol:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloropyrazine (1.0 eq.). Dissolve it in anhydrous THF.

-

Causality: Anhydrous THF is used as the solvent because it is polar enough to dissolve the reactants but is aprotic, preventing interference with the nucleophilic amine. The system must be dry to avoid side reactions.

-

-

Addition of Reagents: Add triethylamine (1.5 eq.) to the solution. This is followed by the slow, dropwise addition of n-butylamine (1.1 eq.).

-

Causality: Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. Scavenging the acid drives the equilibrium towards the product and prevents the protonation of the n-butylamine, which would render it non-nucleophilic. A slight excess of the amine ensures the complete consumption of the dichloropyrazine.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 66°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2,6-dichloropyrazine) is consumed.

-

Causality: Heating provides the necessary activation energy for the SNAr reaction, which can be sluggish at room temperature. TLC is a crucial and routine technique for tracking the disappearance of reactants and the appearance of products, ensuring the reaction is stopped at the optimal time.

-

-

Work-up: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic byproducts) and then with brine (to remove bulk water).

-

Causality: This aqueous work-up sequence purifies the crude product by removing inorganic salts and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Column chromatography is a standard and effective method for separating the desired monosubstituted product from any unreacted starting material, the disubstituted byproduct (2,6-di(butylamino)pyrazine), and other non-polar impurities.

-

Spectroscopic Characterization Profile (Predicted)

While experimental data requires laboratory acquisition, the molecular structure allows for a confident prediction of its spectroscopic signatures.

-

¹H NMR: The spectrum would feature two distinct singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyrazine ring. The n-butyl chain would show a triplet for the terminal methyl group (CH₃), a triplet for the N-CH₂ group, and two multiplets for the internal methylene groups (CH₂-CH₂).

-

¹³C NMR: The spectrum would display six unique carbon signals: four for the pyrazine ring (two substituted, two with protons) and four for the n-butyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 185. A characteristic isotopic peak (M+2) at m/z 187 would also be present with approximately one-third the intensity of the M⁺ peak, which is the definitive signature of a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a medium peak around 3300-3400 cm⁻¹ (N-H stretch), sharp peaks around 2850-2960 cm⁻¹ (aliphatic C-H stretches), and characteristic peaks in the 1400-1600 cm⁻¹ region for the aromatic C=N and C=C stretching vibrations. A C-Cl stretch would be observed in the fingerprint region (typically 600-800 cm⁻¹).

Reactivity and Potential for Drug Development

This compound is a bifunctional molecule, making it a highly attractive building block for creating chemical libraries for high-throughput screening.

-

Substitution at C6: The chlorine atom at the C6 position remains susceptible to further nucleophilic substitution or, more strategically, can participate in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of substituents:

-

Suzuki Coupling: Introduction of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Introduction of a second, different amine.

-

Sonogashira Coupling: Introduction of alkyne groups.

-

-

Functionalization of the Amine: The secondary amine at the C2 position can be readily acylated to form amides or subjected to reductive amination to introduce further complexity. These modifications can be used to fine-tune the molecule's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a risk assessment can be conducted based on its constituent parts and related molecules like 2-amino-6-chloropyrazine and n-butylamine.

-

Hazards: The compound is expected to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[9] The parent amine, n-butylamine, is corrosive and flammable.[10]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11][12][13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[12]

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[13][14]

Conclusion

This compound stands as a strategically designed chemical intermediate with significant potential for drug discovery and materials science. Its defined molecular structure, featuring two distinct points for chemical modification, offers a robust platform for generating diverse molecular libraries. The synthetic route is straightforward and scalable, relying on fundamental organic chemistry principles. For researchers in medicinal chemistry, this compound represents a valuable starting point for developing novel therapeutics targeting a range of diseases, building upon the proven legacy of the pyrazine scaffold.

References

- Spectrum Chemical. (2019, February 4).

- Fisher Scientific. (2012, May 2).

- Fisher Scientific. (2010, November 10).

- Fisher Scientific. (2015, October 26).

- Fisher Scientific. (2010, November 9).

-

PubChem. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458. Retrieved from [Link]

-

ZaiQi Bio-Tech. 6-chloropyrazin-2-amine | CAS No:33332-28-4. Retrieved from [Link]

-

Kumar, P., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances. Available at: [Link]

-

Zadrazilova, I., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design. Available at: [Link]

-

PubChem. 2-Amino-3-bromo-6-chloropyrazine | C4H3BrClN3 | CID 17955991. Retrieved from [Link]

-

An, H., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. Available at: [Link]

-

Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Available at: [Link]

-

Open Source Pharma Foundation. (2025). Design, synthesis, and biological evaluation of (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives as anti-mycobacterial agents. Retrieved from [Link]

-

PubChem. 3,5-Dibromo-6-chloropyrazin-2-amine | C4H2Br2ClN3 | CID 45789662. Retrieved from [Link]

-

PubChem. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643. Retrieved from [Link]

- Ellingson, R. C. (1946). US Patent 2,396,067 - Preparation of 2-aminopyrazine. Google Patents.

-

Rautio, J., et al. (2008). Prodrugs for Amines. Molecules. Available at: [Link]

-

Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

Sources

- 1. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 951884-06-3 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 9. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-butyl-6-chloropyrazin-2-amine (CAS: 951884-06-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-6-chloropyrazin-2-amine is a substituted pyrazine derivative recognized for its role as a critical intermediate in medicinal chemistry and drug discovery. The pyrazine ring is a key heterocyclic scaffold found in numerous biologically active compounds, prized for its ability to form hydrogen bonds and enhance target binding.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis methodologies, analytical characterization, and applications, with a focus on providing actionable insights for laboratory and development settings.

Introduction to the Pyrazine Scaffold

The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a cornerstone in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its unique electronic properties and structural versatility make it a "hot topic" in pharmaceutical chemistry research.[1] Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] this compound serves as a functionalized building block, enabling chemists to introduce a key pharmacophore into more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 951884-06-3 | ChemicalBook[3] |

| Molecular Formula | C₈H₁₂ClN₃ | PubChem |

| Molecular Weight | 185.65 g/mol | PubChem |

| Appearance | Solid (Typical) | N/A |

| Storage Temperature | 2–8 °C, under inert gas | ChemicalBook[4] |

| Density | 1.24 g/cm³ (Predicted) | ChemicalBook[4] |

Synthesis and Mechanistic Considerations

The primary route for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a precursor, 2-amino-6-chloropyrazine, with a butyl-containing reagent.

Recommended Synthetic Protocol: N-Alkylation

The most direct and widely applicable method is the N-alkylation of 2-amino-6-chloropyrazine. This reaction leverages the nucleophilicity of the amino group to displace a leaving group on a butyl chain.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology:

-

Preparation: To a solution of 2-amino-6-chloropyrazine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a suitable base (e.g., Sodium Hydride (NaH), 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Expert Insight: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the amino group, thereby increasing its nucleophilicity for the subsequent alkylation step. Anhydrous conditions are essential to prevent quenching the base.

-

-

Reaction: After stirring for 30 minutes, add butyl bromide (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the presence and connectivity of protons in the molecule.

-

Expected ¹H NMR Signals (in CDCl₃, shifts are approximate):

-

Pyrazine Protons: Two singlets or doublets in the aromatic region (~7.5-8.5 ppm), corresponding to the two protons on the pyrazine ring.

-

N-CH₂ (alpha): A triplet around ~3.4 ppm, coupled to the adjacent methylene group.

-

CH₂ (beta): A multiplet (sextet) around ~1.6 ppm.

-

CH₂ (gamma): A multiplet (sextet) around ~1.4 ppm.

-

CH₃ (delta): A triplet around ~0.9 ppm, the terminal methyl group.[5]

-

NH Proton: A broad singlet, which may be shifted depending on concentration and solvent.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Result: An Electrospray Ionization (ESI) mass spectrum in positive mode should show a prominent ion peak at m/z ≈ 186.08 [M+H]⁺.

-

Trustworthiness Check: A crucial validation step is to observe the characteristic isotopic pattern for a molecule containing one chlorine atom. There should be two peaks: one for the ³⁵Cl isotope (M) and another approximately one-third the intensity for the ³⁷Cl isotope (M+2).

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

-

Typical Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), often with 0.1% formic acid or trifluoroacetic acid (TFA).

-

Detection: UV detector set at a wavelength where the pyrazine chromophore absorbs (e.g., 254 nm).

-

-

Result: The purity is calculated from the area percentage of the main product peak relative to all other peaks in the chromatogram. For use in drug development, a purity of >95% is typically required.

Applications in Drug Development

This compound is not an end-product but a valuable intermediate. Its structure is frequently incorporated into larger molecules designed to interact with specific biological targets. The chloro-substituent provides a reactive handle for further functionalization, typically via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N-butyl-amino group can serve as a key binding element or a vector for modulating physicochemical properties like solubility and cell permeability.[6]

This scaffold is particularly relevant in the design of:

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature heterocyclic cores that interact with the ATP-binding pocket of the enzyme.

-

GPCR Antagonists: Substituted pyrazines have been explored as antagonists for various G-protein coupled receptors.[6]

-

Antimicrobial Agents: The pyrazine core is related to the antitubercular drug pyrazinamide, and novel derivatives are continuously being investigated for antimicrobial properties.[7][8][9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 2-amino-6-chloropyrazine, should be considered for handling protocols.

-

Hazard Classification (Anticipated):

-

Recommended Precautions:

-

Handle in a well-ventilated area or fume hood.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

-

Avoid inhalation of dust and contact with skin and eyes.[12]

-

Store in a tightly closed container in a cool, dry place, preferably refrigerated and under an inert atmosphere.[4][11]

-

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

-

Review on the Synthesis of Pyrazine and Its Derivatives. OUCI. Available at: [Link]

-

Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]

-

Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online. Available at: [Link]

-

Diphosphoric(III,V) acid, tetraethyl ester | C8H20O6P2 | CID 12684. PubChem. Available at: [Link]

-

Prodrugs for Amines. PubMed Central, NIH. Available at: [Link]

-

Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. PubMed. Available at: [Link]

-

alpha-Ethyl-2,4-dimethyl-3-cyclohexene-1-methanol | C11H20O. PubChem. Available at: [Link]

-

Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. PubMed Central. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. PubMed. Available at: [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. Available at: [Link]

-

1,4-Cyclohexanedicarboxylic acid, 1,4-diisononyl ester - Registration Dossier. ECHA. Available at: [Link]

-

2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458. PubChem. Available at: [Link]

- Preparation of 2-aminopyrazine.Google Patents.

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Available at: [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 951884-06-3 [chemicalbook.com]

- 4. 951884-54-1 | CAS DataBase [chemicalbook.com]

- 5. Butylamine(109-73-9) 1H NMR [m.chemicalbook.com]

- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of N-butyl-6-chloropyrazin-2-amine

Introduction: Strategic Importance of N-butyl-6-chloropyrazin-2-amine

This compound is a key substituted pyrazine derivative. The pyrazine core is a prevalent motif in medicinal chemistry, appearing in numerous pharmacologically active compounds. The specific substitution pattern of an N-butyl group and a chlorine atom on the pyrazine ring makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. The strategic placement of the chloro and amino functionalities allows for selective downstream modifications, such as cross-coupling reactions at the chlorine site and further derivatization of the secondary amine. This guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary and most efficient route to this compound is through the direct N-alkylation of 2-amino-6-chloropyrazine with a suitable butylating agent. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyrazine ring, further activated by the presence of two nitrogen atoms, facilitates the attack of nucleophiles, making it susceptible to substitution reactions that would be challenging on a more electron-rich benzene ring.

Mechanistic Insights: The Rationale Behind the Reaction Conditions

The SNAr reaction in this context is a concerted or stepwise process involving the attack of the nucleophile (n-butylamine) on the carbon atom bearing the leaving group (a second chlorine atom in the precursor, 2,6-dichloropyrazine). The presence of the pyrazine nitrogens significantly lowers the activation energy for this reaction by stabilizing the negative charge that develops in the transition state or intermediate.

Key factors influencing the success and selectivity of this reaction include:

-

Nucleophile Strength: Primary amines, such as n-butylamine, are effective nucleophiles for this transformation.

-

Leaving Group: A halogen, typically chlorine, serves as a good leaving group.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to solubilize the reactants and facilitate the reaction. More environmentally benign options, such as heating in water with a suitable base, have also been shown to be effective for similar transformations.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K2CO3), is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy barrier of the reaction.

The reaction proceeds with high regioselectivity, with the incoming amine displacing one of the chlorine atoms on a dichloropyrazine precursor. The initial substitution deactivates the ring towards a second substitution, allowing for the isolation of the mono-aminated product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the amination of halo-heterocycles and is designed to be a self-validating system for researchers.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-amino-6-chloropyrazine | ≥97% | Sigma-Aldrich, etc. | Starting material |

| n-Butylamine | ≥99% | Acros Organics, etc. | Nucleophile |

| Potassium Carbonate (K2CO3) | Anhydrous | Fisher Scientific, etc. | Base |

| N,N-Dimethylformamide (DMF) | Anhydrous | EMD Millipore, etc. | Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR, etc. | Extraction solvent |

| Brine (saturated NaCl solution) | For washing | ||

| Anhydrous Sodium Sulfate (Na2SO4) | Drying agent | ||

| Silica Gel | 230-400 mesh | For column chromatography | |

| Hexanes | ACS Grade | Eluent for chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropyrazine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution with respect to the starting pyrazine.

-

Addition of Nucleophile: Add n-butylamine (1.5 eq.) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a pure compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization Data (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following are predicted characterization data based on the analysis of its constituent parts and similar structures.

| Analysis | Expected Results |

| 1H NMR (CDCl3, 400 MHz) | δ (ppm): ~7.7 (s, 1H, pyrazine-H), ~7.5 (s, 1H, pyrazine-H), ~4.8 (br s, 1H, NH), ~3.4 (q, 2H, N-CH2), ~1.6 (m, 2H, CH2), ~1.4 (m, 2H, CH2), ~0.9 (t, 3H, CH3). |

| 13C NMR (CDCl3, 101 MHz) | δ (ppm): ~155 (C), ~148 (C), ~135 (CH), ~128 (CH), ~42 (N-CH2), ~31 (CH2), ~20 (CH2), ~14 (CH3). |

| Mass Spec. (ESI) | m/z: [M+H]+ expected at ~186.08. |

Conclusion and Future Perspectives

The synthesis of this compound via nucleophilic aromatic substitution is a reliable and scalable method for producing this valuable intermediate. The principles outlined in this guide, from the mechanistic underpinnings to the detailed experimental protocol, provide a solid foundation for its successful synthesis. Further optimization of reaction conditions, such as exploring greener solvents and catalyst systems, could enhance the sustainability of this process. The continued exploration of pyrazine derivatives as scaffolds for drug discovery underscores the importance of robust synthetic routes to key building blocks like this compound.

References

- Google Patents.

- Taylor, R. (2016). Aromatic Heterocyclic Chemistry. Oxford University Press.

- Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

A Technical Guide to the Solubility of N-butyl-6-chloropyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-6-chloropyrazin-2-amine is a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for optimizing synthetic routes, purification processes, and formulation strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While extensive quantitative data for this specific compound is not widely available in public literature, this document outlines the foundational principles of solubility, presents a robust experimental protocol for its determination, and discusses the key factors influencing this critical physicochemical property.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a critical determinant of its utility and developability. Low aqueous solubility can lead to poor bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[1][2] In the context of chemical synthesis, solubility dictates the choice of solvents for reactions, influences reaction kinetics, and is crucial for developing efficient crystallization and purification protocols.[3] Therefore, the early and accurate characterization of a compound's solubility profile is an indispensable step in the research and development pipeline.[4][5]

Pyrazine and its derivatives are known for their diverse biological activities and are integral components in many approved drugs.[6] The solubility of these compounds can be modulated by introducing various substituents to the pyrazine ring.[6][7] For this compound, the interplay between the aromatic pyrazine core, the lipophilic n-butyl group, the electron-withdrawing chloro substituent, and the hydrogen-bonding capable amino group creates a unique physicochemical profile that warrants detailed investigation.

Physicochemical Profile and Predicted Solubility Behavior

While specific experimental data for this compound is scarce, we can infer its likely solubility behavior by examining its structural features:

-

Pyrazine Ring: The pyrazine ring itself is a polar heterocyclic aromatic compound, moderately soluble in water due to the presence of two nitrogen atoms that can engage in hydrogen bonding.[8]

-

N-butyl Group: The addition of a four-carbon alkyl chain (n-butyl) significantly increases the molecule's lipophilicity (oil/fat-loving nature). This non-polar tail is expected to decrease its solubility in polar solvents like water.

-

Chloro Group: The chloro substituent is electron-withdrawing and adds to the molecular weight, which can also influence solubility.

-

Amino Group: The primary amine group can act as both a hydrogen bond donor and acceptor, which would typically enhance solubility in protic solvents like water and alcohols.

Based on these features, this compound is predicted to be sparingly soluble in water but exhibit greater solubility in organic solvents. The general principle of "like dissolves like" suggests that its solubility will be higher in semi-polar and non-polar organic solvents.[9]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[10][11][12] This method is considered the "gold standard" and is referenced in regulatory guidelines such as the OECD Test Guideline 105.[13][14][15] The procedure aims to create a saturated solution in equilibrium with an excess of the solid compound.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol provides a robust framework for determining the solubility of this compound in a variety of solvents.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.[10]

-

Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method like HPLC-UV.[1]

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound at that specific temperature.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound. Understanding these is crucial for accurate measurement and for manipulating solubility in practical applications.

Temperature

For most solid organic compounds, solubility in liquid solvents increases with temperature.[9] This is because the dissolution process is often endothermic, meaning it absorbs heat.[16] Increasing the temperature provides the energy needed to overcome the crystal lattice forces of the solid and the intermolecular forces of the solvent.[16] Studies have shown that for many organic compounds, solubility can increase exponentially with temperature.[17][18]

Table 1: Template for Recording Experimentally Determined Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

pH (for Aqueous Solubility)

The amino group on the pyrazine ring is basic and can be protonated in acidic conditions. The pKa of the conjugate acid will determine the pH at which the molecule becomes ionized. Ionized species are generally much more soluble in water than their neutral counterparts. Therefore, the aqueous solubility of this compound is expected to be significantly higher at pH values below its pKa.

Solvent Polarity

As previously discussed, the principle of "like dissolves like" is a key determinant.[9] this compound, having both polar (amino and pyrazine nitrogens) and non-polar (n-butyl chain) regions, will likely exhibit a range of solubilities across different solvents. Its solubility is expected to be higher in alcohols (like ethanol) and polar aprotic solvents (like DMSO and acetone) compared to highly non-polar solvents (like hexane) or highly polar water.

Conclusion

While specific, publicly available solubility data for this compound is limited, a robust framework exists for its experimental determination. The shake-flask method, as detailed in this guide, provides a reliable means to quantify its thermodynamic solubility in various solvents. By systematically evaluating the impact of temperature, pH, and solvent choice, researchers and drug development professionals can generate the critical data needed to advance their work, whether in optimizing synthetic reactions, developing purification strategies, or formulating new therapeutic agents. This foundational knowledge is essential for unlocking the full potential of this promising chemical entity.

References

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

-

Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1273-1277. Available from: [Link]

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Available from: [Link]

- OECD. (1995). Test Guideline 105: Water Solubility.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

-

Millard, J. W., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-11. Available from: [Link]

- Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C.

-

Bircan, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

-

Savolainen, M., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. European Journal of Pharmaceutical Sciences, 31(5), 301-305. Available from: [Link]

- Unknown. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.

- Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility.

-

Black, S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Available from: [Link]

-

Anumslagundam, S. (2015). solubility experimental methods.pptx. SlideShare. Available from: [Link]

- Unknown. (n.d.). Factors affecting solubility.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Solubility of Things. (n.d.). Pyrazine.

-

Wang, W., et al. (2020). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 25(23), 5678. Available from: [Link]

-

Dhaliwal, G. & An, J. (2023). Biochemistry, Dissolution and Solubility. In: StatPearls. StatPearls Publishing. Available from: [Link]

- ChemicalBook. (2023). This compound.

-

Chen, Y., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Molecules, 23(10), 2686. Available from: [Link]

- Jamil, Y. M. S., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

- Pagoria, P. F., et al. (2016). Synthesis of substituted pyrazines. U.S.

- BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds [mdpi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. filab.fr [filab.fr]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

N-butyl-6-chloropyrazin-2-amine spectroscopic analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of N-butyl-6-chloropyrazin-2-amine

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This compound, a substituted aminopyrazine, represents a class of heterocyclic compounds with significant potential as intermediates in the development of bioactive molecules. The pyrazine core is a key pharmacophore in numerous approved drugs. The precise characterization of this molecule is not merely an academic exercise; it is a critical step in ensuring the integrity of subsequent research and development, from reaction monitoring to quality control of the final product.

This guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. Moving beyond a simple recitation of data, this document is structured to provide a holistic understanding, explaining the causal relationships between the molecule's structure and its spectral output. We will leverage Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as complementary tools. This integrated approach forms a self-validating system, providing an authoritative and trustworthy confirmation of the molecule's identity and structure.

Molecular Structure and Predicted Spectroscopic Overview

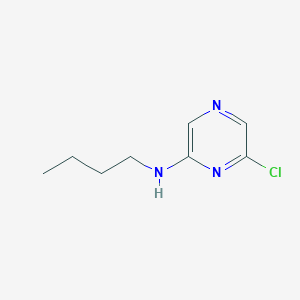

To effectively interpret spectroscopic data, one must first understand the molecule's architecture. This compound is composed of a chlorine-substituted pyrazine ring, a secondary amine linker, and a flexible n-butyl chain. Each of these components will generate a distinct and predictable signature in the various spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of molecular structure determination. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show seven distinct signals. The choice of a deuterated solvent like chloroform (CDCl₃) is standard for non-polar to moderately polar analytes, providing good solubility without interfering signals.

-

Aromatic Protons (δ 7.5-8.5 ppm): The electron-deficient pyrazine ring will cause its protons to appear significantly downfield.[1] We expect two singlets, one for H3 and one for H5, as they are not coupled to each other. Their precise chemical shifts will be influenced by the opposing electronic effects of the electron-donating amino group and the electron-withdrawing chloro group.

-

Amine Proton (δ 4.5-5.5 ppm): The N-H proton of the secondary amine is expected to be a broad singlet.[2][3] Its broadness is due to quadrupolar coupling with the nitrogen nucleus and potential chemical exchange. This peak's key diagnostic feature is its disappearance upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic validation step.

-

Butyl Chain Protons (δ 0.9-3.5 ppm):

-

α-Methylene (CαH₂): These two protons, directly attached to the amine nitrogen, will be the most deshielded of the alkyl chain, appearing as a triplet around δ 3.3-3.5 ppm. The deshielding is a direct consequence of the inductive effect of the electronegative nitrogen atom.

-

β-Methylene (CβH₂): This group will appear as a sextet (or multiplet) around δ 1.6-1.8 ppm, coupled to both the α- and γ-protons.

-

γ-Methylene (CγH₂): This group will appear as a sextet (or multiplet) around δ 1.4-1.6 ppm, coupled to the β- and δ-protons.

-

δ-Methyl (CδH₃): The terminal methyl group will be the most upfield signal, appearing as a clean triplet around δ 0.9-1.0 ppm, coupled only to the γ-methylene protons.

-

Expertise & Experience: Decoding the ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. For this molecule, we expect eight distinct signals.

-

Pyrazine Carbons (δ 130-160 ppm): The four carbons of the pyrazine ring will appear in the aromatic region. The carbon bearing the chlorine (C6) and the carbon attached to the amine (C2) will be the most downfield due to direct attachment to electronegative atoms. The other two carbons (C3 and C5) will be at slightly lower chemical shifts.[4]

-

Butyl Chain Carbons (δ 10-45 ppm): The four aliphatic carbons will appear in the upfield region. The α-carbon will be the most deshielded (~40-45 ppm) due to its proximity to the nitrogen.[5] The chemical shifts will generally decrease as we move down the chain, with the terminal methyl carbon (Cδ) being the most shielded (~10-15 ppm).[5][6]

Data Presentation: Predicted NMR Assignments

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| H3 / H5 | 2 x Singlet (δ 7.5-8.5 ppm, 1H each) | ~δ 130-145 ppm | Protons on an electron-deficient aromatic ring. |

| NH | Broad Singlet (δ 4.5-5.5 ppm, 1H), D₂O exchangeable | N/A | Secondary amine proton, broadened by quadrupolar coupling and exchange.[2][3] |

| CαH₂ | Triplet (δ 3.3-3.5 ppm, 2H) | ~δ 40-45 ppm | Methylene group adjacent to electronegative nitrogen.[5] |

| CβH₂ | Multiplet (δ 1.6-1.8 ppm, 2H) | ~δ 30-35 ppm | Standard aliphatic methylene. |

| CγH₂ | Multiplet (δ 1.4-1.6 ppm, 2H) | ~δ 18-25 ppm | Standard aliphatic methylene. |

| CδH₃ | Triplet (δ 0.9-1.0 ppm, 3H) | ~δ 10-15 ppm | Terminal methyl group, most shielded position.[6] |

| C2 | N/A | ~δ 150-160 ppm | Aromatic carbon attached to the amino group. |

| C6 | N/A | ~δ 145-155 ppm | Aromatic carbon attached to chlorine. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard 30-degree pulse sequence.

-

Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

A significantly higher number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.[7]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Interpreting the IR Spectrum

The analysis of the IR spectrum relies on identifying characteristic absorption bands. For this compound, the key is to distinguish the amine, aromatic, and aliphatic features.

-

N-H Stretch (3350-3310 cm⁻¹): The most diagnostic peak for this molecule will be a single, moderately intense, and relatively sharp absorption in this region, characteristic of a secondary amine (R₂N-H).[2][8][9] This distinguishes it from a primary amine (R-NH₂), which would show two bands (symmetric and asymmetric stretches).[10][11]

-

C-H Stretches (3100-2850 cm⁻¹): Two types of C-H stretching vibrations will be observed. Weaker bands above 3000 cm⁻¹ are indicative of the aromatic C-H bonds on the pyrazine ring. Stronger, more intense bands below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the aliphatic C-H bonds of the n-butyl group.

-

Aromatic Ring Stretches (1600-1450 cm⁻¹): A series of absorptions in this region corresponds to the C=C and C=N stretching vibrations within the pyrazine ring.

-

C-N Stretch (1335-1250 cm⁻¹): A strong band in this region is expected for the aromatic amine C-N bond.[2][8][9]

-

Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations, but the C-Cl stretch is expected to appear here, typically between 800-600 cm⁻¹.

Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3310 | N-H Stretch | Secondary Amine |

| 3100-3000 | C-H Stretch | Aromatic (Pyrazine) |

| 2960-2850 | C-H Stretch | Aliphatic (Butyl) |

| 1600-1450 | C=C and C=N Stretches | Aromatic Ring |

| 1335-1250 | C-N Stretch | Aromatic Amine |

| 800-600 | C-Cl Stretch | Aryl Halide |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

-

Post-Acquisition: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers pieces of the structural puzzle that corroborate the NMR and IR findings.

Expertise & Experience: Interpreting the Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₈H₁₁ClN₄. A key self-validating check is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] With three nitrogen atoms, we correctly predict an odd molecular weight (198 g/mol for the ³⁵Cl isotope).

-

Isotopic Pattern: The presence of one chlorine atom provides an unmistakable signature. The mass spectrum will show two peaks for the molecular ion: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl). The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of these isotopes.[13][14] This is a critical piece of evidence for confirming the presence of a single chlorine atom.

-

Fragmentation Pathways: Electron Impact (EI) ionization will cause the molecular ion to fragment in predictable ways.

-

Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[15][16] It involves the cleavage of the Cβ-Cγ bond, with the charge being stabilized by the nitrogen atom. This would result in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion.

-

Loss of Butyl Chain: Cleavage of the N-Cα bond can lead to the loss of the entire butyl group.

-

Loss of Chlorine: The loss of a chlorine radical (•Cl) is another possible fragmentation pathway.

-

Visualization: Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound.

Data Presentation: Predicted Mass Spectrum Fragments

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment | Loss | Significance |

| 198 / 200 | [M]⁺˙ (Molecular Ion) | - | Confirms MW and Cl presence (3:1 ratio).[13] |

| 155 / 157 | [M - C₃H₇]⁺ | Propyl radical (•CH₂CH₂CH₃) | Characteristic alpha-cleavage of the amine.[16] |

| 128 / 130 | [M - C₄H₈]⁺˙ | Butene (via rearrangement) | Loss of the butyl side chain. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization for LC-MS or Electron Impact for GC-MS).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Ensure the instrument resolution is sufficient to clearly resolve the isotopic pattern of the molecular ion.

-

Integrated Analytical Workflow: A System of Self-Validation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from these orthogonal methods. This workflow demonstrates how the results from each analysis validate the others, leading to an undeniable structural confirmation.

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry principles. The ¹H and ¹³C NMR spectra provide the definitive map of the carbon-hydrogen framework. Infrared spectroscopy confirms the presence of the key functional groups—most notably the secondary amine—while mass spectrometry validates the molecular weight, elemental composition (via the nitrogen rule and chlorine isotope pattern), and corroborates the structure through predictable fragmentation.

By following the detailed protocols and interpretive logic outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this compound. This rigorous, multi-faceted approach ensures the scientific integrity of any work that relies on this important chemical intermediate.

References

- Vertex AI Search. IR Spectroscopy Tutorial: Amines.

- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- Illinois State University. Infrared Spectroscopy.

- PubMed. [Influence of solvents on IR spectrum of aromatic amines].

- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076-2082.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024).

- Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972). Pyrazines. In Advances in Heterocyclic Chemistry (Vol. 14, pp. 99-209). Academic Press.

- ResearchGate. 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and....

- ResearchGate. Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,....

- CrystEngComm. Exploring the structural landscape of 2-aminopyrazines via co-crystallizations. (2014).

- MDPI. From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. (2021).

- Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. (2022).

- ChemicalBook. Pyrazine(290-37-9) 1H NMR spectrum.

- Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.

- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023).

- ResearchGate. Exploring the structural landscape of 2-aminopyrazines via co-crystallizations | Request PDF.

- BenchChem. Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation.

- TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.

- Molecules. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (2001).

- ResearchGate. Mass spectrometry of halogen-containing organic compounds.

- Supplementary Information.

- Michigan State University Chemistry. Mass Spectrometry.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).

- Sigma-Aldrich. 2-amino-6-chloropyrazine.

- PubChem. 2-Amino-6-Chloropyrazine.

- ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024).

- Chemistry LibreTexts. 6.5: Amine Fragmentation. (2022).

- World News of Natural Sciences. Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'.... (2022).

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023).

- Chemistry LibreTexts. 24.10 Spectroscopy of Amines. (2023).

- Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. (2024).

- Laboraty o. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

- National Institutes of Health. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. (2019).

- Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. (2019).